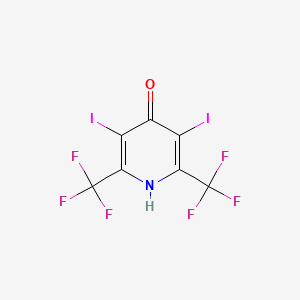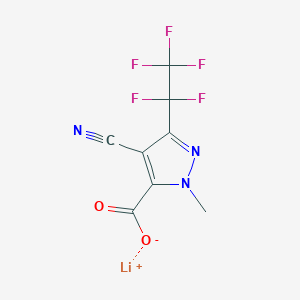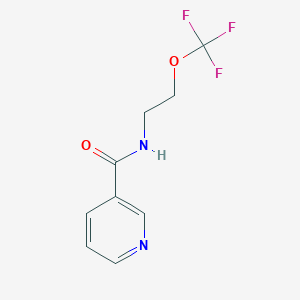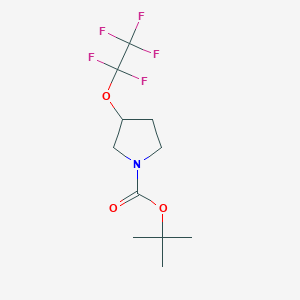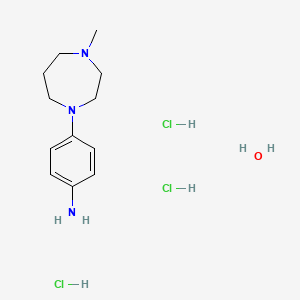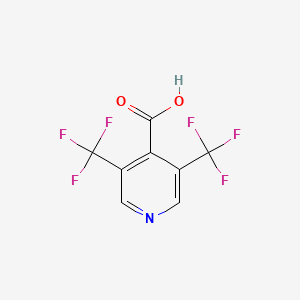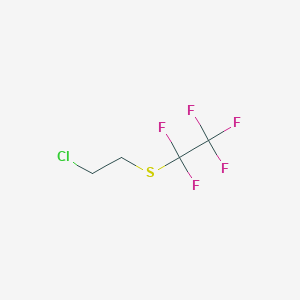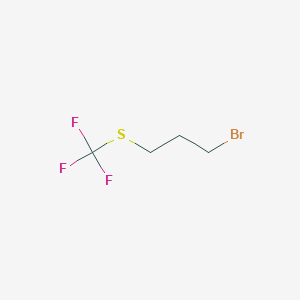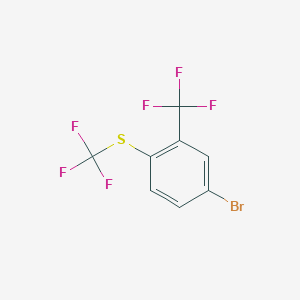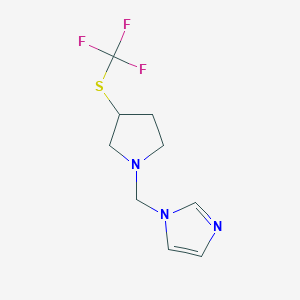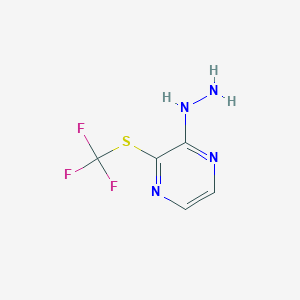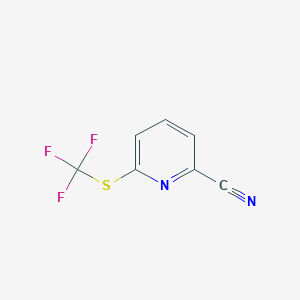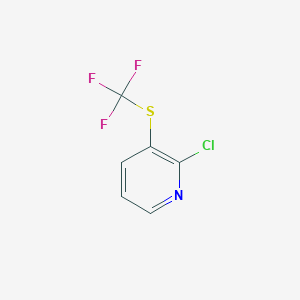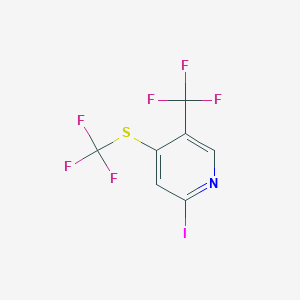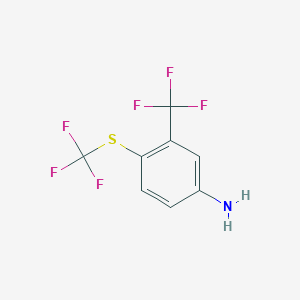
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylsulfanyl groups attached to a phenyl ring, with an ammonium group
作用机制
Target of Action
It’s known that trifluoromethyl-containing compounds are often used in the research and development of drugs, agrochemicals, and functional materials .
Mode of Action
It’s known that trifluoromethylthiolation reactions are important transformations in the synthesis of various compounds . For instance, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride .
Biochemical Pathways
It’s known that an oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
生化分析
Biochemical Properties
3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl and trifluoromethylthio groups can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed that compounds with trifluoromethyl groups can act as inhibitors for certain enzymes involved in metabolic pathways .
Cellular Effects
The effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that trifluoromethyl-containing compounds can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may affect the expression of genes involved in stress responses and metabolic regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the enzyme’s conformation and function, ultimately affecting cellular processes . Additionally, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that trifluoromethyl-containing compounds can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have additional biological effects . Long-term exposure to 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline in in vitro or in vivo studies has been associated with changes in cellular metabolism and stress responses .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s trifluoromethyl groups can influence the activity of enzymes involved in oxidative metabolism, leading to changes in the production and utilization of metabolic intermediates . Additionally, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may affect the levels of key metabolites, thereby altering cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution within cells . Once inside the cell, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium typically involves multiple steps:
Formation of the Phenyl Ring: The phenyl ring can be synthesized through various methods, including the Friedel-Crafts alkylation or acylation reactions.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic aromatic substitution.
Addition of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be added using reagents like trifluoromethylsulfenyl chloride in the presence of a base.
Ammonium Group Formation: The ammonium group can be introduced through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve strong bases or nucleophiles, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
相似化合物的比较
Similar Compounds
3-Trifluoromethyl-4-trifluoromethylsulfanyl-benzene: Lacks the ammonium group, resulting in different chemical properties and reactivity.
4-Trifluoromethyl-phenylammonium: Contains only one trifluoromethyl group, leading to reduced steric hindrance and different reactivity.
3-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group, affecting its chemical behavior and applications.
Uniqueness
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKHKUZKSLAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
